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An In-Depth Technical Guide to 5-Amino-3H-pyrazol-3-ol: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-3H-pyrazol-3-ol, and its tautomers, represent a cornerstone in heterocyclic

chemistry, serving as a versatile building block in the synthesis of a multitude of biologically

active compounds.[1][2] Pyrazole derivatives are integral to medicinal chemistry, forming the

structural core of pharmaceuticals with applications as anticancer, anti-inflammatory, antifungal,

and antibacterial agents.[1][3][4] This guide provides a detailed examination of the fundamental

properties and structural nuances of 5-Amino-3H-pyrazol-3-ol, offering insights into its

synthesis, characterization, and inherent reactivity. A deep understanding of its tautomeric

nature is particularly crucial, as it dictates the molecule's physicochemical properties and its

behavior in biological systems and synthetic pathways.[5][6]

Molecular Structure and Tautomerism
A critical feature of 5-Amino-3H-pyrazol-3-ol is its existence as a mixture of interconverting

tautomers. This phenomenon, primarily annular prototropic tautomerism, involves the migration

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b14913469#bc-rfq
https://www.benchchem.com/product/b14913469/docs?utm_src=pdf-body#5-amino-3h-pyrazol-3-ol-basic-properties-and-structure
https://www.benchchem.com/product/b14913469/docs?utm_src=pdf-body#5-amino-3h-pyrazol-3-ol-basic-properties-and-structure
https://www.scirp.org/journal/paperinformation?paperid=99996
https://www.mdpi.com/1420-3049/25/1/42
https://www.scirp.org/journal/paperinformation?paperid=99996
https://www.mdpi.com/1422-8599/2022/3/M1399
https://www.researchgate.net/publication/352792081_Recent_progress_in_the_chemical_reactivity_of_3-Amino-1_H_-pyrazol-54_H_-one_derivatives_part_II
https://www.benchchem.com/product/b14913469/docs?utm_src=pdf-body#5-amino-3h-pyrazol-3-ol-basic-properties-and-structure
https://pdf.benchchem.com/1310/Tautomerism_in_substituted_3_aminopyrazoles.pdf
https://encyclopedia.pub/entry/24666
https://www.benchchem.com/product/b14913469/docs?utm_src=pdf-body#5-amino-3h-pyrazol-3-ol-basic-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14913469?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


of a proton between the two adjacent nitrogen atoms of the pyrazole ring and between the ring

and its exocyclic functional groups.[5][7] The main equilibrium involves three primary forms: the

amino-hydroxy, the imino-keto, and the amino-keto forms.

5-Amino-1H-pyrazol-3-ol (Amino-Hydroxy form): An aromatic structure with distinct amino (-

NH₂) and hydroxyl (-OH) groups.

5-Imino-2,5-dihydro-1H-pyrazol-3-ol (Imino-Keto form): Involves proton migration from the

exocyclic amino group to a ring nitrogen. However, studies suggest that imino forms are

generally less stable and not significantly populated in the equilibrium.[6]

5-Amino-1,2-dihydro-3H-pyrazol-3-one (Amino-Keto form): This is often the most stable and

predominant tautomer.[8] Its stability is attributed to the formation of a conjugated amide-like

system within the ring. The IUPAC name for this predominant form is 5-amino-1,2-

dihydropyrazol-3-one.[8]

The position of this equilibrium is a delicate balance influenced by intramolecular electronic

effects and intermolecular interactions with the surrounding environment, such as the solvent.

[5] Polar protic solvents can influence the equilibrium through specific hydrogen bonding

interactions.[5]

Tautomeric forms of 5-Amino-3H-pyrazol-3-ol.

Core Physicochemical Properties
The fundamental properties of 5-Amino-3H-pyrazol-3-ol are summarized below. These values

primarily correspond to the most stable tautomer, 5-Amino-1,2-dihydro-3H-pyrazol-3-one.
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Property Value Source(s)

Molecular Formula C₃H₅N₃O [9]

Molecular Weight 99.09 g/mol [8][9]

CAS Number 145092-03-1, 28491-52-3 [8]

Appearance
White to off-white or light

yellow solid/crystalline solid
[10]

Melting Point

Data not consistently available;

pyrazolones generally have

high melting points.

Solubility
Soluble in water and various

organic solvents.[10]

pKa Data not readily available.

LogP -0.7148 [9]

Hydrogen Bond Donors 3 [9]

Hydrogen Bond Acceptors 2 [9]

InChIKey
QZBGOTVBHYKUDS-

UHFFFAOYSA-N
[8]

SMILES C1=C(NNC1=O)N [8]

Synthesis Protocol: Hydrolytic Decarboxylation
A common and efficient method for synthesizing substituted aminopyrazoles involves the

hydrolytic decarboxylation of corresponding pyrazole-4-carboxylates.[11] This approach is often

facilitated by microwave irradiation, which can significantly reduce reaction times.[11]

Objective: To synthesize 3-amino-substituted 5-aminopyrazoles from their corresponding ethyl

5-aminopyrazole-4-carboxylate precursors.

Materials:
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Ethyl 5-aminopyrazole-4-carboxylate derivative

2M Sodium Hydroxide (NaOH) solution

Microwave reactor (e.g., Monowave 50) or sealed vessel for conventional heating

Filtration apparatus

Ethanol (for washing)

Step-by-Step Methodology:

Reaction Setup: In a microwave-safe sealed vessel, combine the starting ethyl 5-

aminopyrazole-4-carboxylate (1.0 mmol) with an aqueous solution of 2M NaOH (5 mL).

Causality: The basic medium (NaOH) is essential for the hydrolysis of the ester group to a

carboxylic acid, which is the intermediate step before decarboxylation.[11] Using an acid

instead of a base will result in the recovery of the starting material.[11]

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the

mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10 minutes).

Causality: Microwave heating provides rapid and uniform energy transfer, accelerating the

rate of both the hydrolysis and subsequent decarboxylation reactions, leading to

significantly higher efficiency compared to conventional heating methods.[11]

Product Isolation: After the reaction is complete, cool the vessel to room temperature. The

desired 5-aminopyrazole product often precipitates out of the solution.

Causality: The product is typically less soluble in the aqueous basic solution upon cooling,

allowing for straightforward isolation.

Purification: Collect the solid product by simple filtration. Wash the collected solid with cold

water and then a small amount of cold ethanol to remove any residual impurities.

Causality: Washing removes unreacted starting materials and inorganic salts, yielding a

product of high purity without the need for more complex purification techniques like

column chromatography.[11]
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Drying and Characterization: Dry the purified product under vacuum. The structure and purity

should then be confirmed by spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization
Confirming the structure of 5-Amino-3H-pyrazol-3-ol and identifying the predominant tautomer

relies on a combination of spectroscopic techniques.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum can be complex due to tautomerism and proton exchange. In a

solvent like DMSO-d₆, one might observe broad signals for the -NH and -OH protons.[11][14]

The pyrazole ring protons typically appear as doublets in the aromatic region (e.g., δ 5.5-7.5

ppm).[14] The presence of multiple sets of signals can indicate a slow equilibrium between

tautomers on the NMR timescale.[11]

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the tautomeric form. The

carbonyl carbon (C=O) of the amino-keto tautomer would appear significantly downfield

(e.g., >160 ppm). Aromatic carbons in the amino-hydroxy form would have distinct chemical

shifts.[12]

Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the functional groups present and inferring the

dominant tautomeric form.[3][7][8]

Amino-Keto Tautomer:

N-H stretching (Amine & Amide): Multiple broad bands in the 3200-3500 cm⁻¹ region.[3]

C=O stretching (Amide/Lactam): A strong absorption band around 1630-1680 cm⁻¹.[3]

N-H bending: Around 1600-1650 cm⁻¹.

Amino-Hydroxy Tautomer:

O-H stretching: A broad band around 3200-3600 cm⁻¹.
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N-H stretching: Sharp bands around 3300-3500 cm⁻¹.

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural

information through fragmentation patterns.[15][16]

Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak

corresponding to the molecular weight of the compound (m/z = 99.04).

Fragmentation: Common fragmentation pathways for pyrazoles can include the loss of small

neutral molecules like HCN, N₂, and CO.[16] The specific fragmentation pattern can help in

elucidating the structure of the most abundant isomer in the gas phase.

Experimental Workflow Diagram
The following diagram outlines the general workflow from the synthesis of 5-aminopyrazole

derivatives to their comprehensive characterization.
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Synthesis Stage

Characterization Stage
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Workflow for the synthesis and characterization of 5-aminopyrazoles.

Reactivity and Synthetic Applications
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5-Amino-3H-pyrazol-3-ol is a valuable synthon due to its multiple reactive sites. The amino

group, the active methylene group (in the keto form), and the ring nitrogens can all participate

in further chemical transformations. It serves as a key intermediate for the synthesis of various

fused heterocyclic systems, such as:

Pyranopyrazoles: Synthesized through a three-component reaction of pyrazol-5-ones,

aldehydes, and malononitrile.[15]

Imidazo[1,2-b]pyrazoles: Formed by reacting 5-aminopyrazoles with reagents like

chloroacetyl chloride or hydroximoyl chlorides.[1]

Pyrazolo[1,5-a]pyrimidines: A privileged motif in medicinal chemistry, often synthesized from

3(5)-aminopyrazoles.[2]

The specific tautomer present during a reaction will dictate the final product, making control of

the reaction conditions paramount for achieving desired synthetic outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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